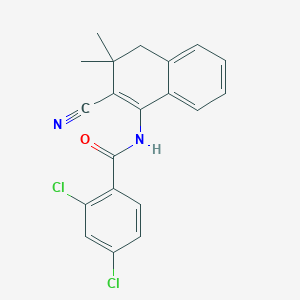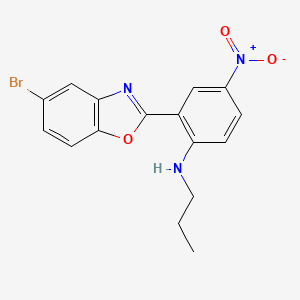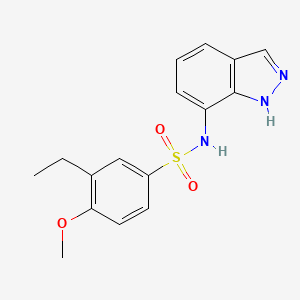![molecular formula C19H30N4O6S B4328781 N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE](/img/structure/B4328781.png)
N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE
概要
説明
N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE is a complex organic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine and piperazine moiety, which are known for their biological activity, making it a promising candidate for pharmaceutical and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-chloro-1-(4-morpholinyl)ethanone to form an intermediate, which is then reacted with piperazine and sulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups .
科学的研究の応用
N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase (DHFR) is achieved through binding to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition disrupts cell proliferation, making it effective against cancer cells .
類似化合物との比較
Similar Compounds
N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE: Unique due to its specific combination of morpholine and piperazine moieties.
Phenoxyacetamide derivatives: Similar in structure but may lack the sulfonyl and piperazine groups, affecting their biological activity.
Sulfonamide derivatives: Share the sulfonyl group but differ in other functional groups, leading to variations in their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
N-[4-[2-hydroxy-3-(4-morpholin-4-ylsulfonylpiperazin-1-yl)propoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-16(24)20-17-2-4-19(5-3-17)29-15-18(25)14-21-6-8-22(9-7-21)30(26,27)23-10-12-28-13-11-23/h2-5,18,25H,6-15H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOWGEHVMQNWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N3CCOCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4328709.png)
![N1-[(FURAN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B4328716.png)
![N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE](/img/structure/B4328720.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylic acid](/img/structure/B4328725.png)
![METHYL 4-[3-(5-BROMOFURAN-2-AMIDO)-5-METHYL-1H-PYRAZOL-1-YL]BUTANOATE](/img/structure/B4328734.png)
![2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328739.png)

![9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide](/img/structure/B4328749.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)


![3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4328796.png)
